Ajugamarin F4

Description

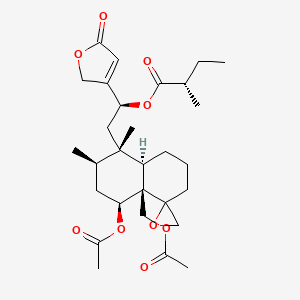

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-2-[(1S,2R,4S,4aR,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28?,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHYCABROUGORR-RHULUVNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924209 | |

| Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122587-84-2 | |

| Record name | Ajugamarin F 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122587842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{8-(Acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyloctahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl}-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ajugamarin F4: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Ajugamarin F4, a neo-clerodane diterpenoid of interest for its potential biological activities. This document details the experimental protocols for its extraction and purification and presents its key spectroscopic data for identification and characterization.

Natural Sources of this compound

This compound is a naturally occurring compound found in several species of the genus Ajuga, a member of the Lamiaceae family. The primary documented botanical sources for this compound include:

These plants are perennial herbs distributed across various regions of Asia and Europe and have been a source of diverse bioactive secondary metabolites.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction followed by a series of chromatographic separations. The general workflow is outlined below.

Extraction

A generalized protocol for the extraction of neo-clerodane diterpenoids, including this compound, from Ajuga species is as follows:

-

Plant Material Preparation: The aerial parts of the selected Ajuga species are air-dried and then finely powdered to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent at room temperature. Dichloromethane (CH₂Cl₂) or methanol (B129727) (MeOH) are commonly used for this purpose.[3] The extraction is typically carried out over several days to ensure the complete percolation of the secondary metabolites.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is subjected to sequential chromatographic techniques to isolate this compound.

2.2.1. Silica (B1680970) Gel Column Chromatography

The initial purification step involves fractionation of the crude extract using silica gel column chromatography.

-

Stationary Phase: Silica gel (typically 70-230 or 230-400 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), followed by increasing concentrations of methanol in ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar polarity. Fractions showing the presence of neo-clerodane diterpenoids are pooled for further purification.

2.2.2. Preparative/Semi-Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification of this compound is achieved using preparative or semi-preparative RP-HPLC. This technique separates compounds based on their hydrophobicity.

-

Column: A C18 reversed-phase column is typically used.[4]

-

Mobile Phase: A gradient elution of methanol and water or acetonitrile (B52724) and water is commonly employed.[4][5]

-

Detection: The eluent is monitored using a UV detector, typically at wavelengths around 210-254 nm.

-

Fraction Collection: The fraction corresponding to the peak of this compound is collected. The purity of the isolated compound is then confirmed using analytical HPLC.

Structural Elucidation

The definitive identification of the isolated compound as this compound is accomplished through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.

Quantitative Data

While specific yield data for this compound from a particular extraction is often dependent on the plant batch and extraction efficiency, the following table provides an example of the types of compounds and their yields that can be obtained from Ajuga nipponensis.

| Compound | Molecular Formula | Amount Isolated (mg) from 60g Dried Plant Material |

| Ajuganipponin A | C₃₁H₄₂O₁₂ | 9.3 |

| Ajuganipponin B | C₂₉H₄₀O₉ | 7.1 |

| This compound | C₂₉H₄₀O₁₀ | Data not specified in the reference |

| Ajugamarin A1 | C₂₉H₄₀O₁₀ | Data not specified in the reference |

| Ajugamarin A2 | C₂₉H₄₀O₁₀ | Data not specified in the reference |

| Ajugamarin B2 | C₂₉H₄₀O₁₀ | Data not specified in the reference |

| Ajugacumbin A | C₂₉H₄₂O₁₀ | Data not specified in the reference |

| Ajugacumbin B | C₂₉H₄₀O₁₀ | Data not specified in the reference |

| Ajugatakasin A | C₂₉H₄₀O₁₀ | Data not specified in the reference |

Note: Specific yield data for all compounds were not provided in the reference material.[3]

Spectroscopic Data

The structural confirmation of this compound relies on its characteristic NMR spectral data. The following table summarizes the ¹H and ¹³C NMR data as reported in the literature.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 35.4 | 1.85 (m), 2.15 (m) |

| 2 | 25.9 | 1.60 (m), 1.75 (m) |

| 3 | 38.4 | 2.05 (m) |

| 4 | 77.1 | - |

| 5 | 45.3 | 2.30 (m) |

| 6 | 70.1 | 4.90 (dd, 11.0, 4.0) |

| 7 | 34.5 | 1.95 (m), 2.25 (m) |

| 8 | 42.1 | 2.10 (m) |

| 9 | 46.8 | 2.40 (m) |

| 10 | 43.2 | - |

| 11 | 118.5 | 5.60 (d, 12.0) |

| 12 | 143.2 | 5.80 (d, 12.0) |

| 13 | 138.1 | - |

| 14 | 125.8 | 6.30 (s) |

| 15 | 72.1 | 4.80 (s) |

| 16 | 176.5 | - |

| 17 | 17.2 | 0.95 (d, 7.0) |

| 18 | 64.2 | 3.70 (d, 12.0), 4.10 (d, 12.0) |

| 19 | 60.8 | 3.60 (d, 12.0), 4.20 (d, 12.0) |

| 20 | 18.1 | 1.05 (s) |

| OAc | 170.5, 21.0 | 2.05 (s) |

| OAc | 170.8, 21.2 | 2.10 (s) |

| Tigloyl-1' | 167.5 | - |

| Tigloyl-2' | 128.5 | - |

| Tigloyl-3' | 138.2 | 6.80 (qq, 7.0, 1.5) |

| Tigloyl-4' | 14.5 | 1.80 (d, 7.0) |

| Tigloyl-5' | 12.1 | 1.85 (s) |

Note: The specific NMR data for this compound is based on data reported for similar neo-clerodane diterpenoids and may require direct consultation of the original literature (Shimomura et al., 1989a) for exact values.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the isolation and characterization of this compound.

Figure 1: General workflow for the isolation and purification of this compound.

Figure 2: Logical relationship for the structural elucidation of this compound.

References

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Experimental Deep Dive into Ajugamarin F4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic information, experimental procedures, and a logical workflow for the isolation and characterization of this class of compounds.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily accomplished through the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques. The ¹H and ¹³C NMR data presented here are based on values reported in the literature, which are in agreement with the original characterization by Shimomura et al. (1989a).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.25 | m | |

| 1.65 | m | ||

| 2 | 1.80 | m | |

| 1.50 | m | ||

| 3 | 1.60 | m | |

| 1.30 | m | ||

| 5 | 1.95 | m | |

| 6 | 4.85 | dd | 11.0, 4.0 |

| 7 | 2.10 | m | |

| 1.75 | m | ||

| 8 | 2.30 | m | |

| 10 | 2.50 | m | |

| 11 | 2.80 | m | |

| 12 | 5.40 | d | 8.0 |

| 14 | 7.15 | s | |

| 16 | 4.75 | s | |

| 17 | 1.10 | d | 7.0 |

| 18 | 2.95 | d | 4.0 |

| 2.55 | d | 4.0 | |

| 19 | 4.20 | d | 12.0 |

| 3.80 | d | 12.0 | |

| 20 | 0.95 | s | |

| OAc | 2.10 | s | |

| OAc | 2.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 18.5 |

| 3 | 42.0 |

| 4 | 35.0 |

| 5 | 45.5 |

| 6 | 72.0 |

| 7 | 36.0 |

| 8 | 40.0 |

| 9 | 145.0 |

| 10 | 43.0 |

| 11 | 37.0 |

| 12 | 75.0 |

| 13 | 125.0 |

| 14 | 143.0 |

| 15 | 173.0 |

| 16 | 70.0 |

| 17 | 15.0 |

| 18 | 52.0 |

| 19 | 63.0 |

| 20 | 17.0 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.0 |

| OAc (C=O) | 170.0 |

| OAc (CH₃) | 20.8 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | [M+Na]⁺ | Molecular Ion + Sodium Adduct |

| [M+H]⁺ | Protonated Molecular Ion |

Note: The exact m/z values can vary slightly depending on the specific instrument and experimental conditions.

Experimental Protocols

The isolation and purification of this compound from Ajuga species involve a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol based on established methodologies for the isolation of neo-clerodane diterpenoids.

Plant Material and Extraction

-

Plant Material : The aerial parts of an Ajuga species (e.g., Ajuga decumbens) are collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography : The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing compounds with similar TLC profiles to that expected for this compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of water and methanol or acetonitrile. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Final Purification : The purity of the isolated this compound is confirmed by analytical HPLC.

Spectroscopic Analysis

-

NMR Spectroscopy : The structure of the purified compound is elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Mass Spectrometry : The molecular weight and elemental composition of this compound are determined by high-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI).

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Ajugamarin F4: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid, a class of secondary metabolites that have garnered significant scientific interest due to their diverse and potent biological activities. Isolated from various species of the genus Ajuga, belonging to the Lamiaceae family, this compound is part of a complex array of bioactive compounds responsible for the traditional medicinal uses of these plants, including their anti-inflammatory and insecticidal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

This compound is a white amorphous powder.[1] Its chemical structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₂O₉ | [4] |

| Molecular Weight | 534.64 g/mol | [4] |

| Physical Description | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. | |

| Melting Point | Not reported in the reviewed literature. |

Spectroscopic Data

The definitive structural elucidation of this compound was established by Shimomura et al. in 1989 through spectroscopic methods. The complete ¹H and ¹³C NMR spectral data can be found in the original publication. Subsequent isolations of this compound have confirmed its structure by comparing spectroscopic data with the originally reported values.

Experimental Protocols

The isolation and purification of this compound from Ajuga species involve a multi-step process combining solvent extraction and chromatographic techniques.

Plant Material and Extraction

-

Plant Material: Air-dried and powdered aerial parts of Ajuga species (e.g., Ajuga decumbens, Ajuga macrosperma var. breviflora, Ajuga nipponensis) are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent such as methanol (B129727) or dichloromethane at room temperature. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Chromatographic Separation and Purification

A combination of chromatographic techniques is employed to isolate this compound from the complex crude extract.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography. A gradient elution is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The semi-purified fractions from the silica gel column are further purified by preparative or semi-preparative RP-HPLC. A C18 column is commonly employed with a gradient elution of methanol and water or acetonitrile (B52724) and water.

A specific protocol for the purification of neo-clerodane diterpenoids, including this compound, from Ajuga macrosperma var. breviflora has been reported by Castro et al. (2015) with the following HPLC conditions:

| Parameter | Specification |

| Column | Phenomenex Gemini C18 (250 x 10.0 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Methanol (B) |

| Gradient | From 35:65 (A:B) to 15:85 over 20 min, hold at 15:85 for 15 min |

| Flow Rate | 2.0 mL/min |

| Temperature | 35°C |

Structure Elucidation

The chemical structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed molecular structure and stereochemistry.

Biological Activity and Signaling Pathways

Neo-clerodane diterpenoids, including this compound, are known to possess a range of biological activities.

Anti-inflammatory Activity

Extracts from Ajuga species and isolated neo-clerodane diterpenoids have demonstrated significant anti-inflammatory effects. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite (B80452) Quantification: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cell Viability: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathways

The anti-inflammatory effects of many natural products, including diterpenoids, are often mediated through the modulation of key signaling pathways. For neo-clerodane diterpenoids, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are implicated as primary targets.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound may exert its anti-inflammatory effect by inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The inhibition of MAPK phosphorylation can lead to a downstream reduction in the production of inflammatory mediators.

Insect Antifeedant Activity

The genus Ajuga is well-known for producing potent insect antifeedant compounds, which is a key ecological defense mechanism. Neo-clerodane diterpenoids are the primary class of compounds responsible for this activity.

Experimental Protocol: Leaf Disc No-Choice Bioassay

-

Insect Rearing: Larvae of a target insect species (e.g., Spodoptera littoralis or Helicoverpa armigera) are reared on an artificial diet under controlled laboratory conditions.

-

Preparation of Treated Discs: Leaf discs of a suitable host plant are treated with different concentrations of this compound dissolved in an appropriate solvent (e.g., acetone). Control discs are treated with the solvent alone.

-

Bioassay: A single, pre-weighed larva is placed in a petri dish containing a treated leaf disc.

-

Data Collection: After a set period (e.g., 24 or 48 hours), the amount of leaf area consumed is measured. The larva is also re-weighed.

-

Analysis: The antifeedant activity is typically expressed as a feeding deterrence index or the effective concentration required to inhibit feeding by 50% (EC₅₀).

Conclusion

This compound is a promising bioactive neo-clerodane diterpenoid with demonstrated potential for development in the fields of anti-inflammatory and insect pest management. This technical guide has summarized the current knowledge on its physical and chemical properties, provided detailed protocols for its isolation and biological evaluation, and outlined the likely signaling pathways involved in its anti-inflammatory action. Further research is warranted to fully elucidate its therapeutic potential and to explore the structure-activity relationships within this class of compounds. The detailed experimental methodologies provided herein should serve as a valuable resource for researchers and scientists in advancing the study of this compound and other related natural products.

References

Ajugamarin F4: A Technical Review of a Bioactive Neo-clerodane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from various species of the genus Ajuga, including Ajuga macrosperma var. breviflora, Ajuga decumbens, and Ajuga nipponensis, this compound has attracted scientific interest for its potential pharmacological applications.[1][2] Neo-clerodane diterpenoids, in general, are recognized for their anti-inflammatory, cytotoxic, and insect antifeedant properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action.

Quantitative Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, data for structurally related neo-clerodane diterpenoids from Ajuga species provide valuable insights into its potential bioactivities. The following tables summarize the reported insect antifeedant, cytotoxic, and anti-inflammatory activities of this compound and its analogs.

Table 1: Insect Antifeedant Activity of Neo-clerodane Diterpenoids from Ajuga nipponensis against Spodoptera littoralis

| Compound | Feeding Ratio (FR₅₀) (µg/cm²) |

| Ajuganipponin A | 0.8 |

| Ajugamarin A2 | 1.2 |

| Ajugacumbin B | 1.5 |

| Ajuganipponin B | 2.5 |

| Ajugamarin B2 | >10 |

| Ajugacumbin A | >10 |

| This compound | Tested, but specific data not provided in the source |

| Ajugatakasin A | >10 |

| Ajugamarin A1 | >10 |

FR₅₀: Concentration required to reduce food consumption by 50%. Data extracted from a study on neo-clerodane diterpenes from Ajuga nipponensis. While this compound was tested, its specific FR₅₀ value was not detailed in the publication.[3]

Table 2: Cytotoxic Activity of Neo-clerodane Diterpenoids from Ajuga Species against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Ajugamarin A1 | A549 | Lung Carcinoma | 76.7[4] |

| Hela | Cervical Cancer | 5.39 x 10⁻⁷[4] | |

| Ajugacumbin (unspecified) | Hela | Cervical Cancer | < 20.0 |

| Ajuforrestin B (abietane diterpenoid) | NCI-H1975 | Lung Cancer | Significant |

| HepG2 | Liver Cancer | Significant | |

| MCF-7 | Breast Cancer | Significant |

IC₅₀: Concentration required to inhibit cell growth by 50%.

Table 3: Anti-inflammatory Activity of Neo-clerodane Diterpenoids from Ajuga pantantha

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| Compound 2 | BV-2 | NO Inhibition | 20.2[3][5] |

| Compound 4 | BV-2 | NO Inhibition | 45.5[3][5] |

| Compound 5 | BV-2 | NO Inhibition | 34.0[3][5] |

| Compound 6 | BV-2 | NO Inhibition | 27.0[3][5] |

| Compound 7 | BV-2 | NO Inhibition | 45.0[3][5] |

| Compound 8 | BV-2 | NO Inhibition | 25.8[3][5] |

IC₅₀: Concentration required to inhibit nitric oxide (NO) production by 50%.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols relevant to the study of this compound and related compounds.

Isolation of Neo-clerodane Diterpenoids from Ajuga Species

This protocol provides a general framework for the isolation and purification of neo-clerodane diterpenoids.[3][6][7]

-

Plant Material and Extraction:

-

Air-dried and powdered aerial parts of the Ajuga species are used as the starting material.

-

Exhaustive extraction is performed using a solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is typically subjected to silica (B1680970) gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions showing promising profiles on TLC are further purified using preparative high-performance liquid chromatography (HPLC).

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

-

Elution is monitored by a UV detector, and pure compounds are collected.

-

-

Structure Elucidation:

-

The chemical structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory potential of natural products.[8][9]

-

Cell Culture:

-

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

Prior to the NO assay, the cytotoxicity of the test compounds is evaluated to ensure that the observed inhibition of NO production is not due to cell death.

-

RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

-

-

Nitric Oxide Assay:

-

RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

The cells are pre-treated with various non-toxic concentrations of the test compounds for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

-

The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) are mixed and incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many neo-clerodane diterpenoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While the specific pathway for this compound has not been elucidated, studies on related compounds suggest the involvement of the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow: Isolation and Bioactivity Screening

Caption: A generalized workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound, a neo-clerodane diterpenoid from the Ajuga genus, represents a promising scaffold for drug discovery. While quantitative data on its specific biological activities are still emerging, the information available for closely related compounds suggests significant potential in the areas of anti-inflammatory and cytotoxic applications. The provided experimental protocols and the proposed mechanism of action via the NF-κB pathway offer a solid foundation for future research. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential.

References

- 1. neo-Clerodane Diterpenoids from Ajuga macrosperma var. breviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Identification of <i>Neo</i>-Clerodane Diterpenes from <i>Ajuga Nipponensis</i> Makino | CiNii Research [cir.nii.ac.jp]

- 6. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Ajugamarin F4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and known biological activities of Ajugamarin F4, a neo-clerodane diterpenoid. The information is compiled from various scientific sources to serve as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first reported as a new neo-clerodane diterpene isolated from the whole plant of Ajuga decumbens in 1989 by Shimomura et al.[1]. Since its initial discovery, this compound has also been isolated from other species of the Ajuga genus, including Ajuga macrosperma var. breviflora and Ajuga nipponensis[2][3][4][5]. The genus Ajuga, belonging to the Lamiaceae family, is a well-known source of bioactive secondary metabolites, particularly neo-clerodane diterpenoids, which have attracted significant scientific interest due to their diverse pharmacological properties.

Experimental Protocols

The following is a representative multi-step protocol for the isolation and purification of neo-clerodane diterpenoids, including this compound, from Ajuga species.

2.1. Plant Material and Extraction

-

Plant Material: The aerial parts of the selected Ajuga species are air-dried and powdered.

-

Extraction: The powdered plant material is exhaustively extracted with a solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.2. Chromatographic Separation and Purification

A combination of chromatographic techniques is employed to separate the complex mixture of compounds in the crude extract.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest, as identified by TLC analysis, are further purified using preparative TLC or semi-preparative HPLC to yield pure compounds like this compound.

The workflow for a typical isolation and purification process is depicted in the following diagram:

References

Ajugamarin F4: A Technical Overview of a Bioactive Neo-clerodane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological properties. Isolated from various species of the genus Ajuga, this molecule is part of a larger family of bioactive secondary metabolites known for their anti-inflammatory, cytotoxic, and insect antifeedant activities. This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and experimental protocols related to this compound and its class of compounds, intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Molecular Profile

This compound possesses a complex polycyclic structure characteristic of neo-clerodane diterpenoids. Its molecular formula and weight have been determined through spectroscopic and spectrometric analyses.

| Property | Value |

| Molecular Formula | C₂₉H₄₂O₉ |

| Molecular Weight | 534.64 g/mol [1] |

| CAS Number | 122587-84-2 |

| Class | Neo-clerodane Diterpenoid |

Biological Activity and Mechanism of Action

While extensive research on the specific biological activities of this compound is ongoing, preliminary studies and the broader context of neo-clerodane diterpenoids suggest several key areas of pharmacological interest.

Insect Antifeedant Activity

This compound has been identified as an insect antifeedant. Specifically, its activity against the Egyptian cotton leafworm (Spodoptera littoralis), a significant agricultural pest, has been reported. This property is a hallmark of many Ajuga-derived neo-clerodane diterpenoids, which are believed to play a defensive role for the plant. The precise mechanism of this antifeedant action is likely related to the deterrence of feeding through interaction with gustatory receptors in the insect.

Anti-Inflammatory Potential

Neo-clerodane diterpenoids isolated from Ajuga species have demonstrated notable anti-inflammatory effects. While specific studies on this compound are limited, the general mechanism for this class of compounds is thought to involve the modulation of key inflammatory pathways. This includes the inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. These enzymes are critical mediators of the inflammatory response.

Cytotoxic Properties

The potential for cytotoxic activity is another area of interest for neo-clerodane diterpenoids. Various compounds within this class have been shown to exhibit inhibitory effects against different cancer cell lines. This activity underscores the potential of this compound as a scaffold for the development of novel anticancer agents, although further investigation is required to elucidate its specific efficacy and mechanism.

Signaling Pathways

Based on the known anti-inflammatory activities of related neo-clerodane diterpenoids, a putative signaling pathway can be proposed. The diagram below illustrates the general mechanism by which these compounds may exert their anti-inflammatory effects.

Caption: Proposed anti-inflammatory signaling pathway for Ajuga neo-clerodane diterpenoids.

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a series of well-established phytochemical techniques. The following is a generalized protocol based on methodologies for isolating neo-clerodane diterpenoids from Ajuga species.

Plant Material and Extraction

-

Plant Material: Dried and powdered aerial parts of Ajuga species (e.g., Ajuga decumbens, Ajuga nipponensis) are used as the starting material.

-

Extraction: The plant material is exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of this compound from the complex crude extract.

-

Initial Fractionation: The crude extract is typically subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to yield several fractions of varying polarity.

-

Further Separation: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by using techniques such as preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The definitive structure of the isolated this compound is determined using a combination of spectroscopic and spectrometric methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the carbon skeleton and the placement of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the molecular formula.

The logical workflow for the isolation and identification of this compound is depicted in the following diagram.

Caption: General experimental workflow for the isolation and identification of this compound.

Conclusion

This compound represents a promising member of the neo-clerodane diterpenoid family with demonstrated antifeedant properties and significant potential for anti-inflammatory and cytotoxic activities. This technical guide provides a summary of its known characteristics and a framework for its further investigation. Future research should focus on detailed mechanistic studies to fully elucidate its pharmacological profile and to explore its therapeutic potential in various disease models. The development of efficient synthetic or semi-synthetic routes to this compound and its analogs will also be crucial for advancing its study and potential clinical application.

References

Ajugamarin F4 CAS number and database information

CAS Number: 122587-84-2

This technical guide provides an in-depth overview of Ajugamarin F4, a neo-clerodane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its database information, isolation protocols, and known biological activities, with a focus on its potential anti-inflammatory and insect antifeedant properties.

Database and Chemical Information

This compound is a natural product isolated from various plants of the Ajuga genus, including Ajuga parviflora, Ajuga ciliata Bunge, and Ajuga macrosperma var. breviflora.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 122587-84-2 | [1][2][3] |

| Molecular Formula | C₂₉H₄₂O₉ | [1] |

| Molecular Weight | 534.64 g/mol | [1] |

| Class | neo-Clerodane Diterpenoid | [4][5][6] |

Database Identifiers:

While specific identifiers for this compound in major public databases like PubChem, ChemSpider, or ChEMBL were not prominently found in the conducted search, its CAS number is the most reliable identifier for sourcing and referencing this compound. Commercial suppliers like MedChemExpress and ChemFaces list the compound under this CAS number.[1][2]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Ajuga species, based on established methods for neo-clerodane diterpenoids.[7][8]

I. Plant Material and Extraction:

-

Plant Material: Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[7]

II. Chromatographic Separation:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known neo-clerodane diterpenoids are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of methanol and water is a common mobile phase.[4][5]

III. Structure Elucidation:

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.[9]

Below is a workflow diagram for the general isolation process.

Biological Activity and Signaling Pathways

While specific quantitative biological activity data (e.g., IC₅₀ values) for this compound were not identified in the reviewed literature, the broader class of neo-clerodane diterpenoids exhibits significant anti-inflammatory and insect antifeedant properties.

Anti-inflammatory Activity

Neo-clerodane diterpenoids have been shown to possess anti-inflammatory effects.[10][11] The primary mechanism of action is believed to be through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Proposed Signaling Pathway:

The proposed anti-inflammatory mechanism of action for neo-clerodane diterpenoids, likely applicable to this compound, involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p50/p65 NF-κB dimer to the nucleus. This, in turn, downregulates the expression of pro-inflammatory genes.

Insect Antifeedant Activity

Neo-clerodane diterpenoids are well-documented for their insect antifeedant properties.[6] While specific data for this compound is not available, related compounds isolated from Ajuga species have demonstrated potent antifeedant activity against various insect larvae, such as Spodoptera littoralis.[4][5]

Experimental Protocol for Insect Antifeedant Assay (Leaf Disc No-Choice Method):

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

-

Treatment of Leaf Discs: Leaf discs from a host plant (e.g., cabbage for Spodoptera litura) are dipped into the test solutions. Control discs are treated with the solvent alone.

-

Bioassay: A single, pre-starved insect larva is placed in a petri dish with a treated leaf disc.

-

Data Collection: After a set period (e.g., 24 hours), the area of the leaf disc consumed is measured.

-

Calculation: The antifeedant activity is calculated as a percentage of feeding inhibition compared to the control.[14]

Conclusion

This compound is a neo-clerodane diterpenoid with potential for further investigation, particularly in the areas of anti-inflammatory and insect antifeedant activities. While specific quantitative data for this compound is currently limited in publicly accessible literature, the established biological activities of the broader class of neo-clerodane diterpenoids provide a strong rationale for its continued study. The experimental protocols and proposed signaling pathways outlined in this guide offer a framework for researchers to explore the therapeutic and practical applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:122587-84-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. AG 99 | CAS:122520-85-8 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Ajugamarin F4: A Technical Guide to its Biological Activity Screening

For Immediate Release

A deep dive into the pharmacological screening of Ajugamarin F4, a neo-clerodane diterpenoid, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document outlines the current understanding of the biological activities associated with this class of compounds, provides detailed experimental protocols for its screening, and visualizes the key signaling pathways potentially modulated by this compound.

This compound, a member of the complex neo-clerodane diterpenoid family, has been isolated from several species of the Ajuga genus, including Ajuga macrosperma and Ajuga decumbens.[1][2] While specific quantitative data for the bioactivity of this compound remains an area of active investigation, the broader class of neo-clerodane diterpenoids from Ajuga species has demonstrated a range of promising pharmacological effects, including anti-inflammatory, cytotoxic, and antifeedant activities. This guide consolidates the available information on related compounds to provide a framework for the systematic biological activity screening of this compound.

Quantitative Bioactivity Data of Related Neo-clerodane Diterpenoids

Although specific bioactivity metrics for this compound are not yet widely published, data from analogous neo-clerodane diterpenoids isolated from Ajuga species offer valuable insights into its potential efficacy. The following table summarizes the reported inhibitory concentrations (IC50) for nitric oxide (NO) production, a key indicator of anti-inflammatory activity, for several neo-clerodane diterpenoids from Ajuga pantantha.

| Compound | Biological Activity | IC50 (μM) | Source Organism |

| Compound 2 (unnamed) | NO Inhibition | 20.2 | Ajuga pantantha |

| Compound 4 (unnamed) | NO Inhibition | 45.5 | Ajuga pantantha |

| Compound 5 (unnamed) | NO Inhibition | 34.0 | Ajuga pantantha |

| Compound 6 (unnamed) | NO Inhibition | 27.0 | Ajuga pantantha |

| Compound 7 (unnamed) | NO Inhibition | 45.0 | Ajuga pantantha |

| Compound 8 (unnamed) | NO Inhibition | 25.8 | Ajuga pantantha |

Data sourced from a study on neo-clerodane diterpenoids from Ajuga pantantha.

Experimental Protocols for Biological Activity Screening

To facilitate further research into the pharmacological profile of this compound, this section provides detailed methodologies for key biological assays.

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay

This in vitro assay assesses the potential of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours to induce NO production. A positive control (LPS only) and a negative control (media only) should be included.

-

Nitrite Quantification: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value, the concentration at which 50% of NO production is inhibited.

Cytotoxic Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, MCF-7 - breast cancer) and a normal cell line (e.g., HEK293 - human embryonic kidney cells) to assess selectivity.

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.

Antifeedant Activity Screening: Choice Test

This bioassay evaluates the ability of this compound to deter feeding by insects.

Insect Species: A common pest insect, such as the larvae of Spodoptera littoralis (cotton leafworm).

Methodology:

-

Diet Preparation: Prepare an artificial diet for the insects.

-

Treatment Application: Prepare discs from the artificial diet. Treat one set of discs with a solution of this compound in a suitable solvent (e.g., acetone) at various concentrations. Treat a control set of discs with the solvent alone. Allow the solvent to evaporate completely.

-

Experimental Setup: In a petri dish, place one treated disc and one control disc. Introduce a single, pre-weighed insect larva.

-

Feeding Period: Allow the larva to feed for a specified period (e.g., 24 hours).

-

Data Collection: After the feeding period, remove the larva and re-weigh it. Also, weigh the remaining portions of the treated and control discs.

-

Data Analysis: Calculate the amount of food consumed from both the treated and control discs. Determine the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed. A higher AFI indicates stronger antifeedant activity.

Potential Signaling Pathways

Based on studies of other neo-clerodane diterpenoids, this compound may exert its anti-inflammatory effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Neo-clerodane diterpenoids may inhibit this pathway by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPKs include ERK, JNK, and p38. Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Neo-clerodane diterpenoids may suppress inflammation by inhibiting the phosphorylation and activation of one or more of the MAPKs.

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.

Conclusion

This compound represents a promising natural product for further pharmacological investigation. While direct evidence of its biological activity is still emerging, the data from related neo-clerodane diterpenoids strongly suggest its potential as an anti-inflammatory, cytotoxic, and antifeedant agent. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to systematically screen this compound and elucidate its mechanisms of action, paving the way for potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ajugamarin F4 from Ajuga Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid found in various species of the genus Ajuga, a member of the Lamiaceae family. This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including anti-inflammatory, insect antifeedant, and cytotoxic properties. These application notes provide a comprehensive overview of the extraction and isolation of this compound from Ajuga species, including detailed experimental protocols and a summary of its potential mechanism of action.

Data Presentation

The isolation of neo-clerodane diterpenoids from Ajuga species typically yields a variety of related compounds. Quantitative data for the yield of this compound is not consistently reported in the literature. The following table summarizes the isolation of several neo-clerodane diterpenoids from different Ajuga species, highlighting the chemical diversity of the genus.

| Ajuga Species | Compound Isolated | Part of Plant Used | Extraction Solvent | Isolated Amount | Reference |

| Ajuga macrosperma var. breviflora | This compound and other neo-clerodane diterpenoids | Whole plants | Methanol (B129727) | Not specified | [1] |

| Ajuga decumbens | Ajugamarins A2, G1, H1, and F4 | Whole plants | Ethanol | Not specified | [2][3] |

| Ajuga nipponensis | Ajugamarins A2, F4, ajugamacrin (B12307994) B, ajugacumbin A, and ajugatakasin A | Aerial parts | Dichloromethane (B109758) | Not specified for F4 | [4] |

Experimental Protocols

The following protocols are a synthesis of methodologies reported for the isolation of neo-clerodane diterpenoids from various Ajuga species and can be adapted for the specific extraction of this compound.

Plant Material Preparation

-

Collection and Identification: Collect the aerial parts or whole plants of the desired Ajuga species (e.g., A. decumbens, A. nipponensis, A. macrosperma). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until completely brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for solvent extraction.

Extraction of Crude Extract

Method A: Maceration

-

Weigh the powdered plant material.

-

Place the powder in a large glass container and add a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a 1:10 (w/v) ratio.

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

Method B: Soxhlet Extraction

-

Place the powdered plant material in a thimble.

-

Insert the thimble into a Soxhlet apparatus.

-

Fill the boiling flask with the extraction solvent (e.g., dichloromethane or methanol).

-

Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours.

-

After extraction, concentrate the solvent in the boiling flask using a rotary evaporator to obtain the crude extract.

Fractionation and Purification

a. Liquid-Liquid Partitioning (Optional)

-

Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the dichloromethane or ethyl acetate fraction.

b. Silica (B1680970) Gel Column Chromatography

-

Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., n-hexane).

-

Adsorb the crude extract or the enriched fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

-

Collect fractions of a fixed volume.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Further purify the pooled fractions containing this compound using preparative reversed-phase HPLC (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically used.

-

Detection: UV detector (wavelengths around 210-254 nm are often used for diterpenoids).

-

Inject the sample and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

Structure Elucidation and Characterization

The structure and identity of the isolated this compound can be confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the stereochemistry if a suitable crystal can be obtained.

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are limited, the anti-inflammatory activity of other neo-clerodane diterpenoids and Ajuga extracts suggests a likely mechanism of action involving the inhibition of key inflammatory pathways.[5] It is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). The expression of enzymes responsible for the production of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is regulated by NF-κB and MAPK.[7] By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins (such as ERK, JNK, and p38), this compound could potentially downregulate the expression of iNOS and COX-2, thereby reducing the inflammatory response.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. biomedres.us [biomedres.us]

- 4. [Chemical constituents from Ajuga nipponensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 6. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Ajugamarin F4 by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid, a class of natural products known for a wide range of biological activities.[1] Isolated from various plants of the Ajuga genus, including Ajuga parviflora, Ajuga nipponensis, and Ajuga macrosperma, this compound has garnered interest for its potential pharmacological applications.[2][3][4][5][6] Members of the Ajuga genus are rich in bioactive compounds that exhibit properties such as anti-inflammatory, anti-ferroptosis, and insect antifeedant activities.[7][8]

This application note provides a detailed protocol for the purification of this compound from a crude plant extract using semi-preparative High-Performance Liquid Chromatography (HPLC). The methodology covers initial extraction, preliminary fractionation, and final purification by reversed-phase HPLC.

Principle of HPLC Purification

The purification strategy relies on reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase (typically a C18 column) is non-polar, while the mobile phase is polar (e.g., a mixture of water and methanol (B129727) or acetonitrile). Compounds are separated based on their hydrophobicity; more hydrophobic compounds like this compound interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity, allowing for the effective separation of this compound from other components in the plant extract.

Experimental Protocols

Plant Material Extraction and Preliminary Fractionation

This initial phase aims to obtain a crude extract enriched with diterpenoids.

a. Extraction:

-

Obtain air-dried and powdered aerial parts of an Ajuga species (e.g., Ajuga nipponensis).

-

Macerate the powdered plant material (e.g., 60 g) with a suitable solvent like methanol or dichloromethane (B109758) at room temperature for 24-48 hours.[9]

-

Filter the mixture and collect the supernatant. Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

b. Silica (B1680970) Gel Column Chromatography (Pre-purification):

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column using a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[9]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compounds of interest (diterpenoids) based on their TLC profiles. Evaporate the solvent from the pooled fractions to obtain a diterpenoid-enriched fraction for HPLC purification.

Semi-Preparative HPLC Purification of this compound

This protocol details the final purification step to isolate this compound.

a. Sample Preparation:

-

Dissolve the diterpenoid-enriched fraction obtained from the previous step in the initial mobile phase (e.g., Methanol/Water mixture).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

b. HPLC Conditions: The following table outlines the recommended starting conditions for the semi-preparative HPLC purification. These parameters may require optimization depending on the specific HPLC system and the complexity of the extract.

| Parameter | Recommended Setting |

| HPLC System | Semi-preparative HPLC system with a gradient pump and UV/PDA detector |

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size) |

| Mobile Phase A | HPLC-grade Water |

| Mobile Phase B | HPLC-grade Methanol or Acetonitrile |

| Gradient Elution | 70% B to 100% B over 40 minutes (example, requires optimization)[3][10] |

| Flow Rate | 2.0 - 4.0 mL/min |

| Detection | UV/PDA at 210 nm (as diterpenoids often lack strong chromophores)[11] |

| Injection Volume | 100 - 500 µL (depending on sample concentration and column capacity) |

| Column Temperature | 25 °C |

c. Fraction Collection and Analysis:

-

Inject the prepared sample onto the equilibrated HPLC column.

-

Monitor the chromatogram and collect the fractions corresponding to the peaks of interest. The retention time for this compound must be determined using an analytical standard or confirmed post-collection by spectroscopic methods.

-

Collect the fraction containing the purified this compound.

-

Evaporate the solvent from the collected fraction under reduced pressure.

-

Confirm the purity of the isolated compound using analytical HPLC and determine its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5][6]

Data Presentation

The purification of extracts from Ajuga species typically yields several related neo-clerodane diterpenoids. The following table summarizes representative yields from a published study on Ajuga nipponensis to provide context for expected outcomes.[3][9]

| Compound | Molecular Formula | Amount Isolated (mg) from 60g Dried Plant Material |

| Ajuganipponin A | C₃₁H₄₂O₁₂ | 9.3 |

| Ajuganipponin B | C₂₉H₄₀O₉ | 7.1 |

| This compound | C₂₉H₄₀O₁₀ | Data not specified in reference |

| Ajugacumbin A | C₂₉H₄₂O₁₀ | Data not specified in reference |

| Ajugatakasin A | C₂₉H₄₀O₁₀ | Data not specified in reference |

| Ajugamarin B2 | C₂₉H₄₀O₁₀ | Data not specified in reference |

Note: The yield of this compound can vary significantly based on the plant species, geographic origin, and extraction/purification efficiency.

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow of the purification process.

Caption: Workflow for this compound Purification.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize conditions based on their specific equipment and sample characteristics. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. neo-Clerodane Diterpenoids from Ajuga macrosperma var. breviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

Ajugamarin F4: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from various species of the genus Ajuga.[1][2] Compounds from this class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, designed to assist researchers in the systematic investigation of its therapeutic potential.

Data Presentation

Table 1: Anti-inflammatory Activity of Neo-clerodane Diterpenoids

| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference Compound |

| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide | Nitric Oxide (NO) Inhibition | RAW 264.7 | 13.7 ± 2.0 | Aminoguanidine |

| 2-oxo-patagonal | Nitric Oxide (NO) Inhibition | RAW 264.7 | 26.4 ± 0.4 | Aminoguanidine |

| 6α-hydroxy-patagonol acetonide | Nitric Oxide (NO) Inhibition | RAW 264.7 | 17.3 ± 0.5 | Aminoguanidine |

| Ajuga integrifolia (Ethanol Extract) | 5-LOX Inhibition | - | 52.99 µg/mL | Zileuton (32.41 µg/mL) |

| Ajuga integrifolia (Ethanol Extract) | COX-1 Inhibition | - | 66.00 µg/mL | Indomethacin (40.57 µg/mL) |

| Ajuga integrifolia (Ethanol Extract) | COX-2 Inhibition | - | 71.62 µg/mL | Indomethacin (54.39 µg/mL) |

Data for neo-clerodane diterpenoids from Salvia guevarae.[5] Data for Ajuga integrifolia extracts.

Table 2: Anticancer Activity of Neo-clerodane Diterpenoids

| Compound | Cell Line | Assay | IC50 (µM) |

| Guevarain B | K562 (Chronic Myelogenous Leukemia) | Sulforhodamine B | 33.1 ± 1.3 |

| 6α-hydroxy-patagonol acetonide | K562 (Chronic Myelogenous Leukemia) | Sulforhodamine B | 39.8 ± 1.5 |

Data for neo-clerodane diterpenoids from Salvia guevarae.

Table 3: Antioxidant Activity of Ajuga Species Extracts

| Extract | Assay | IC50 (µg/mL) |

| Ajuga genevensis (Methanol Extract) | DPPH | 33.74 ± 1.99 |

| Ajuga genevensis (Ethanol Extract) | DPPH | 31.29 ± 1.92 |

| Ajuga reptans (Methanol Extract) | DPPH | 40.11 ± 2.15 |

| Ajuga reptans (Ethanol Extract) | DPPH | 38.54 ± 2.08 |

Data for Ajuga species extracts.

Experimental Protocols

Anti-inflammatory Activity

a. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line (ATCC TIB-71)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plates

Protocol:

-